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Compound of Interest

Compound Name: 4-(1-Hydroxyethyl)benzoic acid

Cat. No.: B1606495

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(1-
Hydroxyethyl)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(1-
Hydroxyethyl)benzoic acid (CAS: 97364-15-3), a key chemical intermediate.[1][2] Intended
for researchers, chemists, and drug development professionals, this document synthesizes
predicted and established spectroscopic principles to offer a detailed interpretation of its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By
explaining the causality behind spectral features and providing validated experimental
protocols, this guide serves as an authoritative resource for the structural elucidation and
quality control of this compound.

Introduction and Molecular Overview

4-(1-Hydroxyethyl)benzoic acid, with the molecular formula CsH1003 and a molecular weight
of 166.17 g/mol , is a disubstituted benzene derivative featuring both a carboxylic acid and a
secondary alcohol functional group.[1] Its structure presents a unique combination of electronic
and steric features that are clearly resolved by modern spectroscopic techniques.
Understanding these spectral signatures is paramount for confirming its identity, assessing its
purity, and studying its role in synthetic pathways.
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This guide will deconstruct the *H NMR, 3C NMR, IR, and MS data, linking every signal, peak,
and fragment to the underlying molecular architecture.

Molecular Structure and Spectroscopic Implications

The key to interpreting the spectra of 4-(1-Hydroxyethyl)benzoic acid lies in understanding its
constituent parts: a 1,4-disubstituted (para) aromatic ring, a carboxylic acid group, and a 1-
hydroxyethyl side chain.

Caption: Annotated structure of 4-(1-Hydroxyethyl)benzoic acid.

o Aromatic System: The para-substitution pattern will produce a characteristic AA'BB' splitting
pattern in the *H NMR spectrum.

o Carboxylic Acid: This group contains a highly deshielded acidic proton and a carbonyl
carbon, which will be prominent in *H and 2C NMR, respectively. Its O-H and C=0 bonds will
produce strong, characteristic bands in the IR spectrum.

» 1-Hydroxyethyl Group: This chiral center contains a methine proton (CH), a methyl group
(CHs), and a hydroxyl proton. These will give rise to a quartet and a doublet in the H NMR
spectrum due to spin-spin coupling.

Spectroscopic Data Analysis
'H NMR Spectroscopy

The proton NMR spectrum provides a quantitative map of the hydrogen environments in the
molecule. For a carboxylic acid, a polar deuterated solvent like DMSO-ds is often preferred as it
can solubilize the compound and exchange with the acidic protons.[3]

Table 1: Predicted *H NMR Data (500 MHz, DMSO-de)
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H-O02

Predicted
Shift (3,
ppm)

~12.9
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Singlet

Integration

1H

Assignment

Carboxylic
Acid OH

Rationale

Highly
deshielded
due to
acidity and
hydrogen
bonding.[4]
[5]

H-2, H-6

~7.90

Doublet

2H

Aromatic CH

Ortho to the
electron-
withdrawing
carboxylic
acid group,
resulting in
significant
deshielding.

H-3, H-5

~7.45

Doublet

2H

Aromatic CH

Ortho to the
electron-
donating
hydroxyethyl
group, less
deshielded
than H-2/H-6.

H-O3

~5.30

Singlet/Doubl
et

1H

Alcohol OH

Chemical
shift is
concentration
-dependent;
may couple
with H-8.

H-8

~4.80

Quartet

1H

Benzylic CH

Deshielded
by the
aromatic ring

and oxygen.
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Predicted
Label Shift (5, Multiplicity Integration Assignment Rationale
ppm)
Split by the
three H-9
protons.

| H-9 | ~1.35 | Doublet | 3H | Methyl CHs | Shielded aliphatic proton, split by the single H-8
proton. |

13C NMR Spectroscopy

The 13C NMR spectrum reveals the electronic environment of each carbon atom. The chemical
shifts are highly sensitive to the electronegativity of attached atoms and resonance effects.

Table 2: Predicted 3C NMR Data (125 MHz, DMSO-ds)
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Label

C-7

Predicted Shift (5,
ppm)

~167.5

Assignment

Carboxylic Acid
C=0

Rationale

Carbonyl carbons
in aromatic acids
are highly
deshielded.[6]

~148.0

Aromatic C-CH(OH)

Quaternary carbon
attached to the
electron-donating
hydroxyethyl group,
deshielded.

~130.5

Aromatic C-COOH

Quaternary carbon
attached to the
electron-withdrawing

carboxyl group.

C-2,C-6

~129.5

Aromatic CH

Carbons ortho to the

carboxyl group.

C-3,C-5

~125.0

Aromatic CH

Carbons ortho to the

hydroxyethyl group.

C-8

~68.0

Benzylic CH

Carbon attached to an
oxygen atom is
significantly
deshielded.

| C-9 | ~25.0 | Methyl CHs | Standard aliphatic carbon chemical shift. |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups based on their
vibrational frequencies. For a solid sample like 4-(1-Hydroxyethyl)benzoic acid, the KBr pellet
method is a standard and effective technique.[7][8]

Table 3: Characteristic IR Absorption Bands
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Wavenumber
(cm™)

~3300-2500

Intensity

Broad, Strong

. . Functional In-depth
Vibration Type .
Group Interpretation
The extreme
broadness is a
hallmark of the
Carboxylic hydrogen-
O-H Stretch . o DRI .
Acid bonded dimers
formed by
carboxylic

acids.[4][6]

~3400

Medium, Sharp

The secondary
alcohol O-H
stretch appears
as a sharper

O-H Stretch Alcohol band, often
superimposed on
the broad
carboxylic acid

signal.

~3050

Medium

Characteristic
stretching

C-H Stretch Aromatic vibration for sp2
C-H bonds on

the benzene ring.

~2980

Medium

Stretching
vibrations for the
sp3 C-H bonds in
the ethyl group.

C-H Stretch Aliphatic
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Wavenumber . . . Functional In-depth
Intensity Vibration Type .
(cm™?) Group Interpretation
This intense

absorption is

characteristic of
~1690 Strong, Sharp C=0 Stretch Carboxylic Acid a carbonyl group

conjugated with

an aromatic ring.

4]

Skeletal
~1610, ~1580 Medium-Strong C=C Stretch Aromatic Ring vibrations of the

benzene ring.

A combination of
Carboxylic Acid/  C-O stretching
Alcohol and O-H bending

vibrations.

~1300 Strong C-O Stretch

| ~850 | Strong | C-H Bend | Aromatic (para) | Out-of-plane bending for a 1,4-disubstituted ring,
highly diagnostic of the substitution pattern. |

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information about the molecular
weight and fragmentation pattern of a molecule, offering clues to its structure. The
fragmentation of benzoic acid derivatives is well-documented.[10]

e Molecular lon (M*:): The parent molecule minus one electron. Expected at m/z = 166. This
peak may be of moderate to low intensity in aromatic acids.[5]

o Key Fragmentation Pathways:

o Alpha-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond
adjacent to the aromatic ring and the benzylic alcohol. This results in the loss of a methyl
radical (-CHs, 15 Da) to form a very stable, resonance-stabilized cation.
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s [M-15]* at m/z = 151 (base peak is likely).
o Loss of Water: Dehydration of the secondary alcohol can occur.
s [M-18]* at m/z = 148.

o Carboxylic Acid Fragmentation: Fragmentation patterns typical of benzoic acid are also
expected.[10]

» Loss of a hydroxyl radical (-OH, 17 Da): [M - 17]* at m/z = 149.
» Loss of the entire carboxyl group (-COOH, 45 Da): [M - 45]* at m/z = 121.

Standard Operating Protocols

Trustworthy data begins with robust and validated experimental methods. The following
protocols represent standard practices for the spectroscopic analysis of a solid aromatic acid.

Workflow for Spectroscopic Analysis
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Sample Preparation

Obtain Solid Sample
Prepare NMR Sample Prepare MS Sample
(5-10 mg in 0.7 mL DMSO-d6) (Dilute solution in MeOH/CH2CI2)
J Data Acquisi&on l

Acquire 1H, 13C, COSY, HSQC Spectra
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Acquire El Mass Spectrum

Click to download full resolution via product page

Caption: General workflow for comprehensive spectroscopic characterization.

Protocol: FTIR Analysis via KBr Pellet

Causality: The KBr matrix is transparent to infrared radiation and, under pressure, forms a
crystalline lattice that holds the sample, allowing for transmission analysis of solid compounds.
[11][12] It is critical that the KBr and sample are completely dry to avoid a large, interfering O-H
band from water.

o Preparation: Gently grind ~100 mg of dry, spectroscopy-grade potassium bromide (KBr) in
an agate mortar to a fine powder.
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e Mixing: Add 1-2 mg of the 4-(1-Hydroxyethyl)benzoic acid sample to the mortar. Grind the
sample and KBr together thoroughly for 1-2 minutes to ensure a homogenous mixture and
reduce particle size, which minimizes light scattering.[13]

o Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die into a hydraulic
press and apply pressure (typically 7-10 tons) for approximately 2 minutes. The resulting
pellet should be clear and translucent.[7]

o Data Acquisition: Place the pellet into the sample holder of the FTIR spectrometer. Acquire a
background spectrum of the empty sample chamber first. Then, acquire the sample
spectrum over a range of 4000-400 cm™1.

Protocol: NMR Sample Preparation and Acquisition

Causality: The choice of solvent is critical. DMSO-ds is an excellent choice for carboxylic acids
as it is a polar aprotic solvent that readily dissolves the analyte. The deuterium atoms prevent
the solvent itself from creating overwhelming signals in the *H NMR spectrum.[3]

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

Solvation: Using a pipette, add approximately 0.7 mL of deuterated dimethyl sulfoxide
(DMSO-ds).

Homogenization: Cap the NMR tube and gently vortex or invert it until the sample is
completely dissolved.

Acquisition: Insert the tube into the NMR spectrometer. Acquire a standard *H spectrum,
followed by a 3C spectrum. For unambiguous assignments, 2D experiments like COSY (*H-
1H correlation) and HSQC (*H-13C correlation) are highly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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